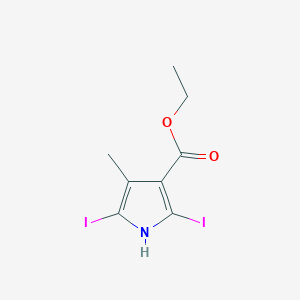
Ethyl 2,5-diiodo-4-methyl-1h-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,5-diiodo-4-methyl-1h-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This particular compound is characterized by the presence of two iodine atoms at positions 2 and 5, a methyl group at position 4, and an ethyl ester group at position 3. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,5-diiodo-4-methyl-1h-pyrrole-3-carboxylate typically involves the iodination of a pyrrole precursor. One common method includes the reaction of 4-methyl-1H-pyrrole-3-carboxylate with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.
Types of Reactions:
Substitution Reactions: The iodine atoms in this compound can be substituted with other nucleophiles. For example, reaction with thiolates can replace the iodine atoms with sulfur-containing groups.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides. Reduction reactions can also occur, potentially reducing the ester group to an alcohol.
Common Reagents and Conditions:
Substitution: Thiolates, amines, and other nucleophiles in the presence of a base.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrroles can be obtained.
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,5-diiodo-4-methyl-1h-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ethyl 2,5-diiodo-4-methyl-1h-pyrrole-3-carboxylate is not fully understood. its biological activity is thought to be related to its ability to interact with cellular targets such as enzymes and receptors. The iodine atoms may play a role in enhancing the compound’s binding affinity to these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-methyl-1H-pyrrole-3-carboxylate: Lacks the iodine atoms, making it less reactive in certain substitution reactions.
2,5-Diiodo-1H-pyrrole-3-carboxylate: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.
4-Methyl-1H-pyrrole-3-carboxylate: A simpler analog without the iodine atoms, used in different synthetic applications.
Uniqueness: Ethyl 2,5-diiodo-4-methyl-1h-pyrrole-3-carboxylate is unique due to the presence of both iodine atoms and the ethyl ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
5448-13-5 |
|---|---|
Molekularformel |
C8H9I2NO2 |
Molekulargewicht |
404.97 g/mol |
IUPAC-Name |
ethyl 2,5-diiodo-4-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C8H9I2NO2/c1-3-13-8(12)5-4(2)6(9)11-7(5)10/h11H,3H2,1-2H3 |
InChI-Schlüssel |
WBTKKELHKSKSRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C1C)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-Methoxy-1-phenyl-1H-pyrazole-3-carbonyl)amino]benzoic acid](/img/structure/B12898290.png)
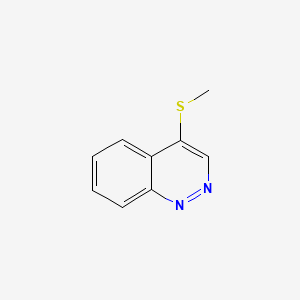
![Cobalt, [dihydrogen 3,7,12,17-tetramethyl-8,13-divinyl-2,18-porphinedipropionato(2-)]-](/img/structure/B12898299.png)
![2-{2-[(3-Amino-1-imino-1H-isoindol-6-yl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B12898313.png)
![2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde](/img/structure/B12898319.png)

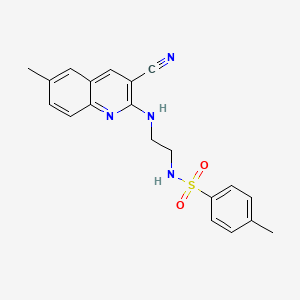
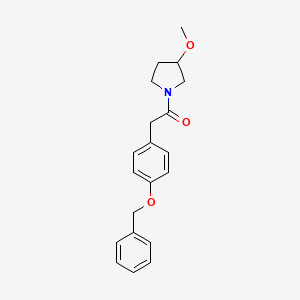
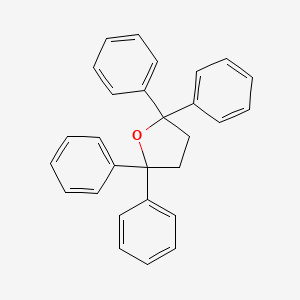
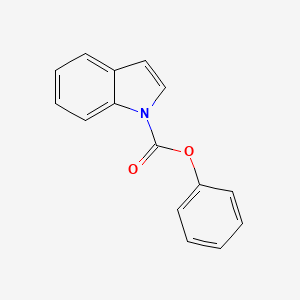

![5-Oxazolol, 4-[(3-bromo-4-hydroxyphenyl)methyl]-2-(trifluoromethyl)-](/img/structure/B12898372.png)
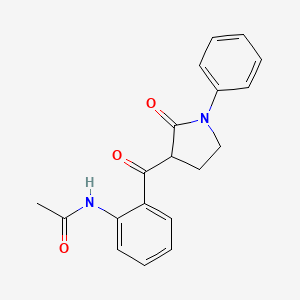
![1,2-Diphenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898382.png)
